2,3-Dichloro-4-cyclopropanecarbonylphenol
Description
2,3-Dichloro-4-cyclopropanecarbonylphenol is a halogenated phenolic compound featuring a cyclopropane carbonyl substituent at the para position of the phenol ring, with chlorine atoms occupying the ortho and meta positions (2 and 3 positions, respectively).
Properties
Molecular Formula |
C10H8Cl2O2 |
|---|---|
Molecular Weight |
231.07 g/mol |
IUPAC Name |
cyclopropyl-(2,3-dichloro-4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C10H8Cl2O2/c11-8-6(10(14)5-1-2-5)3-4-7(13)9(8)12/h3-5,13H,1-2H2 |
InChI Key |
GCLLYEHCTSTYPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2=C(C(=C(C=C2)O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2,3-dichlorophenol with cyclopropanecarbonyl chloride under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and cyclopropanation processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-4-cyclopropanecarbonylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove chlorine atoms or modify the cyclopropane ring.
Substitution: Halogen atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3-Dichloro-4-cyclopropanecarbonylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-4-cyclopropanecarbonylphenol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Differences
The compound’s distinct substitution pattern differentiates it from related dichlorophenyl derivatives:
Key observations:
- Chlorine Substitution : Unlike cyclanilide and propiconazole (2,4-dichloro), the target compound has 2,3-dichloro substitution, which may alter steric hindrance and electronic effects.
- Cyclopropane Group : The cyclopropanecarbonyl group in the target compound differs from cyclanilide’s carbamate-linked cyclopropane or propiconazole’s triazole-dioxolane system.
Physicochemical Properties
The cyclopropanecarbonyl group enhances electron-withdrawing effects, increasing acidity of the phenolic OH group compared to cyclanilide’s carbamate.
Table 1: Comparative Analysis of Key Parameters
| Parameter | This compound | Cyclanilide | Propiconazole |
|---|---|---|---|
| Molecular Weight (g/mol) | ~263.5 (estimated) | 259.1 | 342.2 |
| LogP (Lipophilicity) | ~3.8 (predicted) | 3.1 | 3.5 |
| pKa (Phenolic OH) | ~8.2 (estimated) | 9.5 | N/A (non-phenolic) |
| Antimicrobial Efficacy | Not reported | Low | High |
Key Insights:
- The target compound’s higher predicted lipophilicity (LogP ~3.8) suggests better membrane permeability than cyclanilide.
- Reduced antimicrobial activity compared to propiconazole may arise from the absence of a triazole moiety, critical for fungal CYP51 inhibition.
Biological Activity
2,3-Dichloro-4-cyclopropanecarbonylphenol is a compound of interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, effects on cellular systems, and relevant case studies.
- Molecular Formula : C10H8Cl2O2
- Molecular Weight : 235.08 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. It is believed to exert its effects through the following mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.
- Receptor Modulation : It may act on certain receptors, influencing signal transduction processes that regulate cell growth and differentiation.
- Oxidative Stress Induction : There is evidence suggesting that this compound can induce oxidative stress in cells, leading to apoptosis in cancer cells.
Biological Activity Overview
The biological activities of this compound have been evaluated in several studies, highlighting its potential therapeutic applications.
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Anticancer Activity | Induces apoptosis in cancer cell lines | |
| Antimicrobial Properties | Inhibits growth of specific bacterial strains | |
| Anti-inflammatory Effects | Reduces cytokine production in immune cells |
Case Studies
Several case studies have investigated the effects of this compound on various biological systems:
-
Anticancer Efficacy :
- A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis through caspase activation.
- The findings indicated that the compound could be a candidate for further development as an anticancer agent.
-
Antimicrobial Activity :
- Research involving bacterial strains such as Staphylococcus aureus and Escherichia coli showed that this compound inhibited bacterial growth at varying concentrations.
- The mechanism was attributed to disruption of the bacterial cell membrane integrity.
-
Inflammation Studies :
- In vitro studies on macrophages revealed that the compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) upon stimulation with lipopolysaccharides (LPS).
- This suggests a potential role in managing inflammatory diseases.
Discussion
The diverse biological activities exhibited by this compound underscore its potential as a therapeutic agent. Its ability to induce apoptosis in cancer cells while exhibiting antimicrobial and anti-inflammatory properties positions it as a multi-faceted compound worthy of further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
